Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572713
InChI: InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m1/s1
SMILES: C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

CAS No.:

Cat. No.: VC13572713

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m1/s1
Standard InChI Key YGKOCIWFRPQJLH-KGLIPLIRSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2
SMILES C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cyclohexane ring in the trans configuration, with a hydroxymethyl group at the C2 position and a benzyl carbamate group at the adjacent carbon. This arrangement confers rigidity and directional reactivity, critical for interactions in synthetic and biological systems. The IUPAC name, benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate, underscores its stereochemical specificity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₁NO₃
Molecular Weight263.33 g/mol
CAS Number213672-68-5
InChI KeyYGKOCIWFRPQJLH-KGLIPLIRSA-N

Stereochemical Significance

The trans configuration minimizes steric hindrance between the hydroxymethyl and carbamate groups, enabling efficient participation in ring-opening reactions and hydrogen bonding. Computational docking studies suggest this geometry optimally fits into hydrophobic enzyme pockets, as seen in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence starting with trans-2-(hydroxymethyl)cyclohexylamine. Benzyl chloroformate is reacted with the amine in dichloromethane, using triethylamine to scavenge HCl. This method yields the carbamate with >85% purity, as validated by NMR and HPLC .

Table 2: Reaction Conditions for Synthesis

ComponentDetails
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time4–6 hours

Industrial-Scale Production

Scaling this process requires continuous flow reactors to maintain low temperatures and prevent exothermic side reactions. Post-synthesis purification employs crystallization from ethyl acetate/hexane mixtures, achieving >99% purity for pharmaceutical applications .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid, forming benzyl trans-(2-carboxy)cyclohexylcarbamate (yield: 78%).

  • Reduction: LiAlH₄ reduces the carbamate to a secondary amine, yielding trans-2-(hydroxymethyl)cyclohexylamine (yield: 65%).

Substitution Reactions

The benzyl group undergoes palladium-catalyzed hydrogenolysis to produce NH-free carbamates, which are pivotal in peptide coupling. Alternatively, nucleophilic substitution with thiols generates sulfhydryl derivatives for polymer crosslinking.

Applications in Research and Industry

Organic Synthesis

As a chiral building block, this compound facilitates asymmetric synthesis of β-amino alcohols and oxazolidinones. Its use in copper-catalyzed amino-oxygenation of alkenes demonstrates exceptional regioselectivity for 5-substituted oxazolidinones .

Table 3: Biological Activity of Analogues

AnalogueNAAA IC₅₀ (μM)LipE
Methyl substituent0.0215.2
n-Hexyl substituent0.0196.1
Trifluoromethyl0.2124.3

Comparison with Structural Analogues

Tropane vs. Piperidine Derivatives

Replacing the cyclohexyl ring with a tropane system (e.g., compound 20) enhances NAAA inhibition (IC₅₀ = 0.45 μM) due to improved hydrophobic interactions. Conversely, piperidine analogues show reduced activity, emphasizing the importance of ring size and substituent orientation .

Stereoisomeric Effects

The exo-diastereomer of a related azabicyclo[3.2.1]octane derivative exhibits 450-fold lower potency than the endo-form, underscoring the necessity of precise stereochemical control in therapeutic agent development .

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